molecular formula C8H12ClNO B1209227 Allidochlor CAS No. 93-71-0

Allidochlor

Cat. No.: B1209227
CAS No.: 93-71-0
M. Wt: 173.64 g/mol
InChI Key: MDBGGTQNNUOQRC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Allidochlor is a type of herbicide . The primary targets of this compound are annual grasses and certain broad-leaved weeds . These targets play a crucial role in the growth of crops, and controlling these targets helps in the successful cultivation of crops such as corn, vegetables including beans, cabbage, peas, onions, celery, fruit, ornamentals, and soybeans .

Pharmacokinetics

This compound has a high potential for bioconcentration . It is highly soluble in water and highly volatile . . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound impact its bioavailability, determining how effectively it can reach its targets and exert its herbicidal effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and the presence of other chemicals can affect how this compound is absorbed, distributed, metabolized, and excreted in the environment . These factors can also impact the effectiveness of this compound in controlling its target weeds.

Biochemical Analysis

Biochemical Properties

Allidochlor plays a significant role in biochemical reactions, particularly in inhibiting the respiration of germinating seeds and the cell division and protein synthesis of young buds. It interacts with enzymes such as α-amylase, hindering the transport of nutrients and leading to the inhibition of weed growth . The compound’s interaction with α-amylase is crucial as it prevents the formation of soluble sugars necessary for seed germination.

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of cell division and protein synthesis, leading to stunted growth or death of the target weeds . Additionally, this compound’s high potential for bioconcentration and moderate mammalian toxicity make it a known skin and eye irritant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes involved in cell division and protein synthesis, such as α-amylase. This inhibition disrupts the normal metabolic processes, leading to the accumulation of unmetabolized nutrients and eventual cell death . The compound’s ability to inhibit enzyme activity is a key factor in its herbicidal properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is highly volatile and not persistent in the soil, making it mobile and prone to degradation . Long-term effects on cellular function observed in in vitro and in vivo studies include reduced cell viability and impaired metabolic activity. The stability of this compound is influenced by environmental factors such as temperature and pH, which can accelerate its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects such as skin and eye irritation, moderate mammalian toxicity, and potential long-term health risks . Threshold effects observed in studies indicate that the compound’s toxicity increases with dosage, highlighting the importance of careful dosage management in agricultural applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of α-amylase affects the metabolic flux, leading to the accumulation of unmetabolized nutrients . This disruption in metabolic pathways can result in altered metabolite levels and impaired cellular function. The compound’s metabolic pathways are crucial for understanding its herbicidal activity and potential environmental impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high solubility in water and volatility contribute to its mobility within the environment . This compound’s distribution within cells is influenced by its chemical properties, which allow it to accumulate in specific cellular compartments. This accumulation can affect the compound’s localization and activity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its herbicidal effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential impact on cellular function.

Preparation Methods

Allidochlor is synthesized by reacting diallylamine with chloroacetyl chloride . The reaction typically involves the following steps:

    Reaction Setup: Diallylamine is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C to control the exothermic reaction.

    Stirring and Completion: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial production methods follow similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Allidochlor undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Allidochlor is similar to other organochlorine herbicides such as dichlormid and benoxacor. it is unique in its specific application and effectiveness against certain weed species . Compared to these compounds, this compound has a higher potential for bioconcentration and moderate mammalian toxicity, which limits its approval for use in many regions .

Similar Compounds

  • Dichlormid
  • Benoxacor
  • Furilazole

These compounds share similar chemical structures and herbicidal properties but differ in their environmental fate, toxicity, and regulatory status.

Properties

IUPAC Name

2-chloro-N,N-bis(prop-2-enyl)acetamide
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InChI

InChI=1S/C8H12ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
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InChI Key

MDBGGTQNNUOQRC-UHFFFAOYSA-N
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Canonical SMILES

C=CCN(CC=C)C(=O)CCl
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Molecular Formula

C8H12ClNO
Record name RANDOX
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DSSTOX Substance ID

DTXSID2041591
Record name Allidochlor
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Molecular Weight

173.64 g/mol
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Physical Description

Randox is an amber liquid. (NTP, 1992), Amber liquid or solid; mp = 145 deg C; [HSDB] Clear colorless liquid; [MSDSonline]
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Boiling Point

165 °F at 0.3 mmHg (NTP, 1992), 92 °C @ 2 mm Hg
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Flash Point

186 °C OC; 15 °C CC
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Solubility

Slighty soluble (NTP, 1992), Soluble in alcohol, hexane and xylene, Soluble in ethanol, FAIRLY SOL IN PETROLEUM ETHER, TRICHLOROMETHANE, GREATER THAN 1.97% IN CARBON DISULFIDE @ 25 °C; GREATER THAN 50% IN CHLOROBENZENE, CHLOROFORM, CYCLOHEXANONE @ -50 °C; 50% IN ISOPROPYL ALCOHOL @ -18 °C; GREATER THAN 20% IN KEROSENE OR DIESEL OIL @ 49 °C, In water, 1.97X10+4 mg/l @ 25 °C
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Density

1.088 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.088 @ 25 °C/15.6 °C
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Vapor Pressure

0.0094 [mmHg], 9.40X10-3 mm Hg @ 20 °C
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Mechanism of Action

Inhibition of cell respiration, ...AMIDE HERBICIDES INHIBIT PHOTOLYSIS OF WATER (HILL REACTION). /AMIDE HERBICIDES/
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Color/Form

OILY AMBER LIQUID OR GRANULES, Liquid

CAS No.

93-71-0
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Record name Allidochlor
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Record name ALLIDOCHLOR
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Melting Point

145 °C, DECOMP TEMP: 125 °C
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Synthesis routes and methods I

Procedure details

N-(1,1-dimethyl-2-propynyl)-3,5-dichlorobenzamide; maleic hydrazide; 3-amino-1,2,4-triazole; monosodium methanearsonate; disodium methanearsonate; N,N-dimethyl-alpha,alpha-diphenylacetamide; N-N-di(n-propyl)-2,6-dinitro-4-(trifiuoromethyl)aniline; N,N-di(n-propyl)-2,6-dinitro-4-methylaniline; N,N-di(n-propyl)-2,6-dinitro-4-methylsulfonylaniline; O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate; 4-amino-3,5,6-trichloropicolinic acid; 2,3-dichloro-1,4-naphthoquinone; di(methoxythiocarbonyl)disulfide; 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide; 6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium salts; 1,1'-dimethyl-4,4'-bipyridinium salts; 3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine; 2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one; 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone; N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide; 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-toluyl-3-(2H)-pyridazinone; 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate
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0 (± 1) mol
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[Compound]
Name
3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide
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Type
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Reaction Step Six
[Compound]
Name
6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium
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Type
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Reaction Step Seven
Quantity
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Reaction Step Eight
[Compound]
Name
3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one
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0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
α,α,α-trifluoro-m-toluyl-3-(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane
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0 (± 1) mol
Type
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Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
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Reaction Step 16
Name
monosodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
disodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
N-N-di(n-propyl)-2,6-dinitro-4-(trifiuoromethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
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Reaction Step 22

Synthesis routes and methods II

Procedure details

N-(1,1-dimethyl-2-propynyl)-3,5-dichlorobenzamide; maleic hydrazide; 3-amino-1,2,4-triazole; monosodium methanearsonate; disodium methanearsonate; N,N-dimethyl-alpha,alpha-diphenylacetamide; N-N-di(n-propyl)-2,6-dinitro-4-(trifluoromethyl)aniline; N,N-di(n-propyl)-2,6-dinitro-4-methylaniline; N,N-di(n-propyl)-2,6-dinitro-4-methylsulfonylaniline; O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate; 4-amino-3,5,6-trichloropicolinic acid; 2,3-dichloro-1,4-naphthoquinone; di(methoxythiocarbonyl)disulfide; 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide; 6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium salts; 1,1'-dimethyl-4,4'-bipyridinium salts; 3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine; 2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one; 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone; N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide; 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-toluyl)-3-(2H)-pyridazinone; 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one
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0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
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0 (± 1) mol
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Reaction Step Twelve
Name
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
monosodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
disodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
N-N-di(n-propyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.